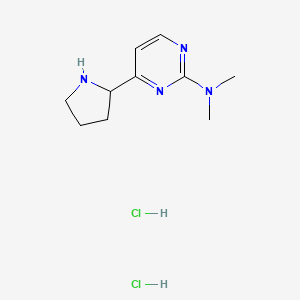

Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-14(2)10-12-7-5-9(13-10)8-4-3-6-11-8;;/h5,7-8,11H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYYQWQGMOCQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.

Introduction of the pyrrolidine ring: This step might involve the cyclization of a suitable intermediate.

Dimethylation: The final step could involve the methylation of the amine group using reagents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.

Pharmacology

The pharmacological profile of this compound is of interest due to its potential effects on neurotransmitter systems. It may serve as a lead compound for developing drugs targeting neurodegenerative diseases.

Case Study: Neuroprotective Effects

In preclinical studies, this compound was evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated significant reductions in cell death and improvements in neuronal survival rates.

Biochemistry

The compound's ability to modulate enzyme activity makes it a candidate for biochemical assays aimed at understanding metabolic pathways.

Data Table: Enzyme Inhibition Assays

Mechanism of Action

The mechanism of action of Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Methyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine Dihydrochloride

- Molecular Formula : C₁₀H₁₈Cl₂N₄

- Molecular Weight : 265.19 g/mol

- CAS : 1361116-32-6

- Key Differences :

- Structural isomerism: The pyrrolidine substituent is at the 3-position (vs. 2-position in the target compound), and the pyrimidine ring has a methyl group at the 2-position.

- Impact : Altered steric and electronic properties may influence receptor binding or catalytic activity in medicinal chemistry applications .

Dimethyl-(4-piperidin-1-yl-pyrimidin-2-yl)-amine

- Molecular Formula : C₁₁H₁₈N₄

- Molecular Weight : 206.29 g/mol (free base)

- Synthesis: Produced via nucleophilic substitution of 4-piperidino-2-chloropyrimidine with dimethylamine in DMF (75% yield) .

- Key Differences: Replaces pyrrolidine with piperidine (six-membered vs. Lacks dihydrochloride salt, reducing aqueous solubility compared to the target compound.

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₄

- Molecular Weight : 263.17 g/mol

- CAS : 1609399-77-0

- Key Differences :

Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine Dihydrochloride

- Molecular Formula : C₁₄H₂₅Cl₂N₃

- Molecular Weight : 306.28 g/mol

- CAS : 1361115-96-9

- Key Differences: Pyridine core replaces pyrimidine, reducing hydrogen-bonding sites. Piperidine-ethyl side chain increases hydrophobicity and steric bulk. Research Relevance: Potential use in kinase inhibitor studies due to extended alkyl chain .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Applications/Research Relevance |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₈Cl₂N₄ | 265.19 | 1361112-77-7 | Pyrimidine, pyrrolidin-2-yl, dimethylamine | Drug discovery, solubility studies |

| Methyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride | C₁₀H₁₈Cl₂N₄ | 265.19 | 1361116-32-6 | Pyrimidine, pyrrolidin-3-yl, methyl group | Isomer-specific activity screening |

| Dimethyl-(4-piperidin-1-yl-pyrimidin-2-yl)-amine | C₁₁H₁₈N₄ | 206.29 | - | Pyrimidine, piperidine, free base | Catalysis studies, solvent compatibility |

| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₁BrCl₂N₃ | 296.00 | 2155852-47-2 | Bromopyrimidine, ethylamine | Halogenated analog for radiopharmaceuticals |

Research Implications and Trends

- Solubility and Bioavailability : The dihydrochloride form of the target compound enhances solubility, critical for in vivo pharmacokinetic studies compared to free-base analogs like dimethyl-(4-piperidin-1-yl-pyrimidin-2-yl)-amine .

- Halogenation Effects : Brominated analogs (e.g., 2-(5-bromopyrimidin-2-yl)ethylamine dihydrochloride) are explored for covalent binding or isotopic labeling in drug development .

Biological Activity

Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride, also known as N,N-dimethyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : This is achieved through the condensation of amidines and β-diketones.

- Introduction of the Pyrrolidine Moiety : Nucleophilic substitution reactions are employed to introduce a pyrrolidine derivative to the pyrimidine core.

- Formation of the Dihydrochloride Salt : The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to specific enzymes, thereby modulating their activity.

- Cellular Interference : It can interfere with DNA or RNA synthesis, affecting cellular processes crucial for proliferation.

- Signaling Pathway Modulation : By inhibiting specific signaling pathways, it may lead to therapeutic effects against various diseases.

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance its efficacy against HeLa cells, indicating potential applications in cancer therapy .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro tests indicate strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Case Studies

- Anticancer Activity : A study reported that specific derivatives showed potent inhibition of tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death. Live-cell imaging confirmed alterations in microtubule dynamics following treatment with these compounds .

- Antibacterial Testing : Another investigation highlighted that certain pyrrolidine derivatives demonstrated broad-spectrum antibacterial activity with MIC values indicating effectiveness against multiple bacterial strains, including resistant strains .

Data Summary

| Activity Type | Target Organisms/Cells | MIC Values | Notes |

|---|---|---|---|

| Antiproliferative | HeLa Cells | Not specified | Induces mitotic delay |

| Antibacterial | S. aureus | 0.0039 - 0.025 mg/mL | Effective against resistant strains |

| E. coli | 0.0039 - 0.025 mg/mL | Significant growth inhibition observed | |

| Antifungal | C. albicans | Not specified | Potential for further exploration |

Q & A

Q. What are the recommended methods for synthesizing Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride, and how can purity be validated?

Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine and pyrrolidine derivatives. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) can corroborate molecular weight (e.g., 236.14 g/mol for related compounds) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Key protocols include:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation exposure. If inhaled, relocate to fresh air immediately .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into waterways .

Q. How does the solubility profile of this compound influence experimental design?

The dihydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions. For organic solvents, methanol or dimethyl sulfoxide (DMSO) are preferred. Pre-test solubility via turbidity assays at varying concentrations (e.g., 1–10 mM) to optimize reaction conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR: Assign peaks to pyrrolidine (δ ~2.5–3.5 ppm) and pyrimidine (δ ~7.0–8.5 ppm) protons.

- FT-IR: Identify N–H stretches (~3300 cm⁻¹) and aromatic C–N vibrations (~1600 cm⁻¹).

- Elemental analysis: Confirm chlorine content (~23.9% for dihydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized protocols.

- Batch variability: Compare results across synthesized batches (e.g., purity ≥98% vs. ≤95%) to rule out impurities as confounding factors.

- Mechanistic studies: Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways .

Q. What experimental designs are optimal for studying environmental fate and biodegradation of this compound?

Q. How can advanced computational methods predict interactions between this compound and biological targets?

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

Q. How can researchers optimize synthetic routes for scalability without compromising yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.